Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
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Overview
Description
This peptide is a chain of amino acids connected by peptide bonds. The amino acids in the chain are histidine, aspartic acid, methionine, asparagine, lysine, valine, leucine, aspartic acid, and leucine .
Synthesis Analysis
Peptides like this one are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds, and deamidation, which converts asparagine residues to aspartic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of its amino acids .Scientific Research Applications
Aminoacyl-tRNA Synthetase Activities
A study on aminoacyl-tRNA synthetases in mouse liver revealed the importance of these enzymes in protein biosynthesis. The research focused on various amino acids, including histidyl, aspartyl, methionyl, asparaginyl, lysyl, valyl, leucyl, and aspartyl, showing their vital roles in tRNA synthesis and protein translation (Berg, 1975).
tRNA Population Changes in Organisms
Another study compared aminoacyl-transfer ribonucleic acids (tRNAs) in Acanthamoeba castellanii during different growth stages. Significant differences were noted in the isoaccepting species of several amino acids, including histidyl and aspartyl, indicating the dynamic role of these amino acids in cellular processes (McMahon, Katze, & Jensen, 1980).
Postribosomal Synthetase Complexes
Research on postribosomal aminoacyl-tRNA synthetases in cultured Chinese hamster ovary cells highlighted the existence of different aminoacyl-tRNA synthetase complexes. These complexes, including those for histidyl and aspartyl, play a crucial role in cellular protein synthesis (Ritter, Enger, & Hampel, 1979).
Peptide Synthesis Studies
A study on the synthesis of vasoactive intestinal peptide (VIP) involved the synthesis of a peptide sequence including aspartyl, histidyl, and other amino acids. This research contributes to understanding peptide hormone synthesis and function (Bodanszky et al., 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
118850-72-9 |
---|---|
Molecular Formula |
C46H77N13O15S |
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |
InChI Key |
MSFJEXCKZQTGKA-KSALCKNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N)NC(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HDMNKVLDL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antiflamin 2 antiflammin P2 HDMNKVLDL His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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